

Application of microRNA-455-3p in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MIPS1455

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Note: Initial searches for "**MIPS1455**" did not yield relevant results in the context of Alzheimer's disease research. The information presented here pertains to microRNA-455-3p (miR-455-3p), which is a key molecule in Alzheimer's research and may be the intended subject of the query.

Application Notes

MicroRNA-455-3p (miR-455-3p) has emerged as a significant molecule in the study of Alzheimer's disease (AD). Research indicates its potential both as a peripheral biomarker for disease diagnosis and as a therapeutic target.^{[1][2]} Encoded by the COL27A1 gene on human chromosome 9, miR-455 has been implicated in various biological processes and diseases.^[1]

Recent studies have discovered the relevance of miR-455-3p in AD, noting its elevated levels in serum samples of AD patients compared to individuals with mild cognitive impairment (MCI) and healthy controls.^[1] This upregulation has been further validated in various AD-related samples, including postmortem brains, fibroblasts, B-lymphocytes, and cerebrospinal fluid, suggesting its strong potential as a biomarker.^{[1][2]}

Mechanistically, miR-455-3p has been shown to modulate the levels of amyloid- β protein precursor (A β PP) and its product, amyloid- β (A β), which are central to the pathology of Alzheimer's disease.^[1] A luciferase reporter assay has confirmed that A β PP is a direct target of miR-455-3p.^[1] Studies in mouse neuroblastoma cells have revealed a protective role for miR-455-3p against A β -induced toxicity, where it appears to enhance cell survival and lifespan.^[1] Furthermore, elevated levels of miR-455-3p are associated with reduced A β toxicity, enhanced mitochondrial biogenesis, improved synaptic activity, and the maintenance of healthy

mitochondrial dynamics.[1] These findings collectively suggest that targeting miR-455-3p could be a viable therapeutic strategy for Alzheimer's disease.

Quantitative Data Summary

The following table summarizes the observed expression changes of miR-455-3p in various Alzheimer's disease-related samples.

Sample Type	Comparison Group(s)	Observation	Significance	Reference
Serum	AD vs. MCI and Healthy Controls	Upregulated in AD	Significant	[1]
Postmortem Brains	AD vs. Healthy Controls	Upregulated in AD	P = 0.0002	[2]
AD Fibroblasts	Familial and Sporadic AD vs. Controls	Upregulated in AD	-	[2]
AD B-Lymphocytes	Familial and Sporadic AD vs. Controls	Upregulated in AD	-	[2]
AD Cell Lines	-	Upregulated	-	[2]
AD Mouse Models	-	Upregulated	-	[2]

Experimental Protocols

1. Quantification of miR-455-3p Expression by Real-Time Reverse-Transcriptase PCR (RT-PCR)

This protocol describes the measurement of miR-455-3p expression levels from biological samples such as serum, brain tissue, fibroblasts, and B-lymphocytes.

Materials:

- Total RNA extraction kit (e.g., TRIzol, mirVana miRNA Isolation Kit)
- Spectrophotometer (e.g., NanoDrop) for RNA quantification
- Reverse Transcription kit with miRNA-specific primers
- Real-time PCR system
- SYBR Green or TaqMan-based qPCR master mix
- Specific primers for hsa-miR-455-3p and a reference small RNA (e.g., U6 snRNA)

Procedure:

- RNA Extraction:
 - Extract total RNA from the sample (e.g., 200 μ L of serum, 50-100 mg of brain tissue, or 1×10^6 cells) following the manufacturer's protocol for your chosen RNA extraction kit.
 - Elute the RNA in nuclease-free water.
- RNA Quantification and Quality Control:
 - Measure the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~ 2.0 is considered pure.
 - Assess RNA integrity using gel electrophoresis if necessary.
- Reverse Transcription (RT):
 - Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit.
 - Use a specific stem-loop RT primer for miR-455-3p and the reference small RNA.
 - Typically, incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and then inactivate the enzyme at 85°C for 5 minutes.
- Real-Time PCR (qPCR):

- Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific forward and reverse primers for miR-455-3p or the reference RNA.
- Perform the qPCR on a real-time PCR system with a standard cycling protocol:
 - Initial denaturation at 95°C for 10 minutes.
 - 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
- Generate a dissociation curve (melt curve) to verify the specificity of the amplification product.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for miR-455-3p and the reference RNA in each sample.
 - Calculate the relative expression of miR-455-3p using the $2^{-\Delta\Delta C_t}$ method, normalizing to the reference RNA and comparing to a control group.

2. Luciferase Reporter Assay for A β PP Targeting by miR-455-3p

This protocol is designed to validate the direct interaction between miR-455-3p and the 3' UTR of the Amyloid- β Precursor Protein (A β PP) mRNA.

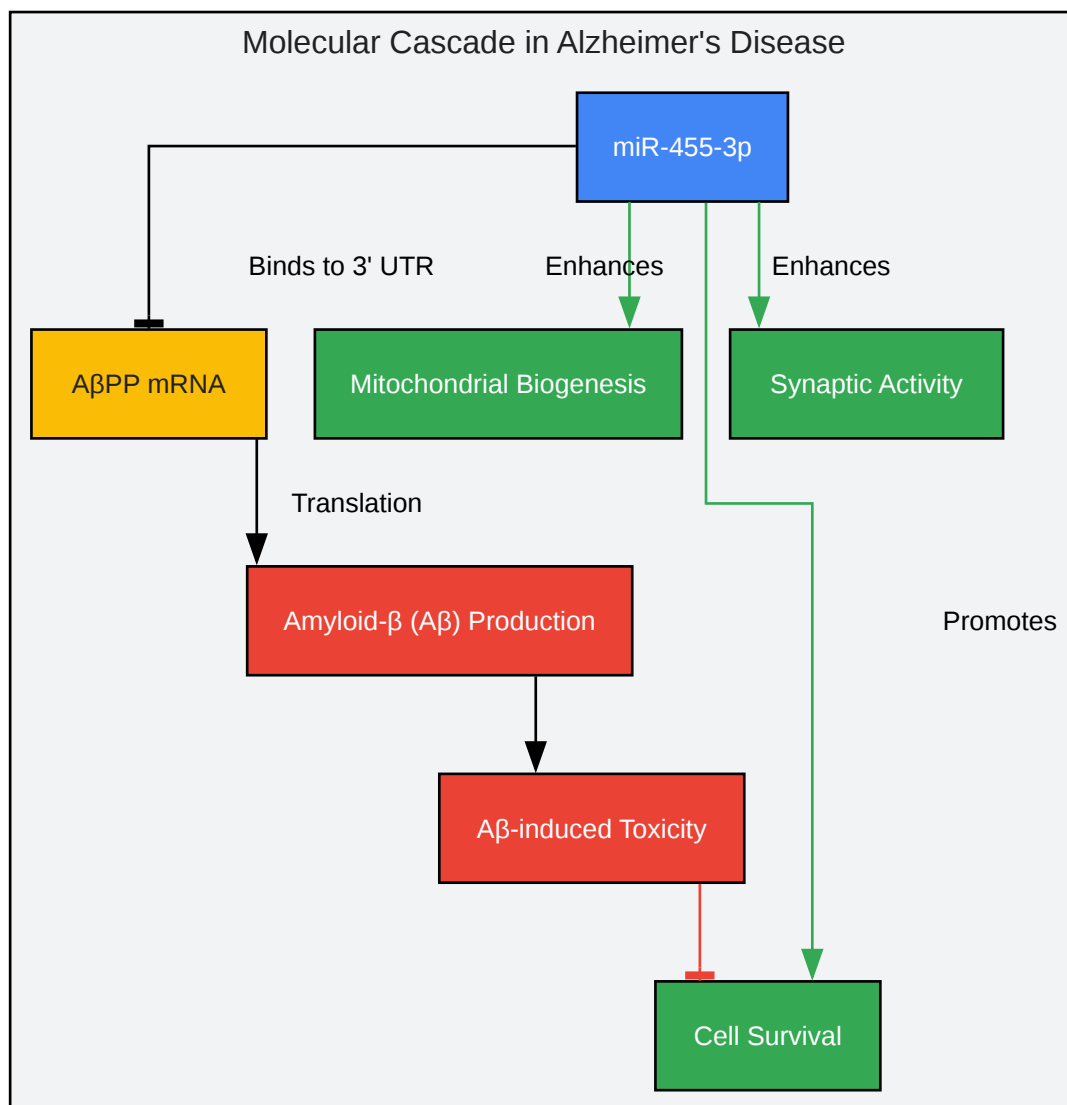
Materials:

- HEK293T cells (or other suitable cell line)
- Luciferase reporter vector (e.g., pMIR-REPORT)
- Expression vector for miR-455-3p (or miR-455-3p mimic) and a negative control miRNA
- Lipofectamine 2000 or other transfection reagent
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

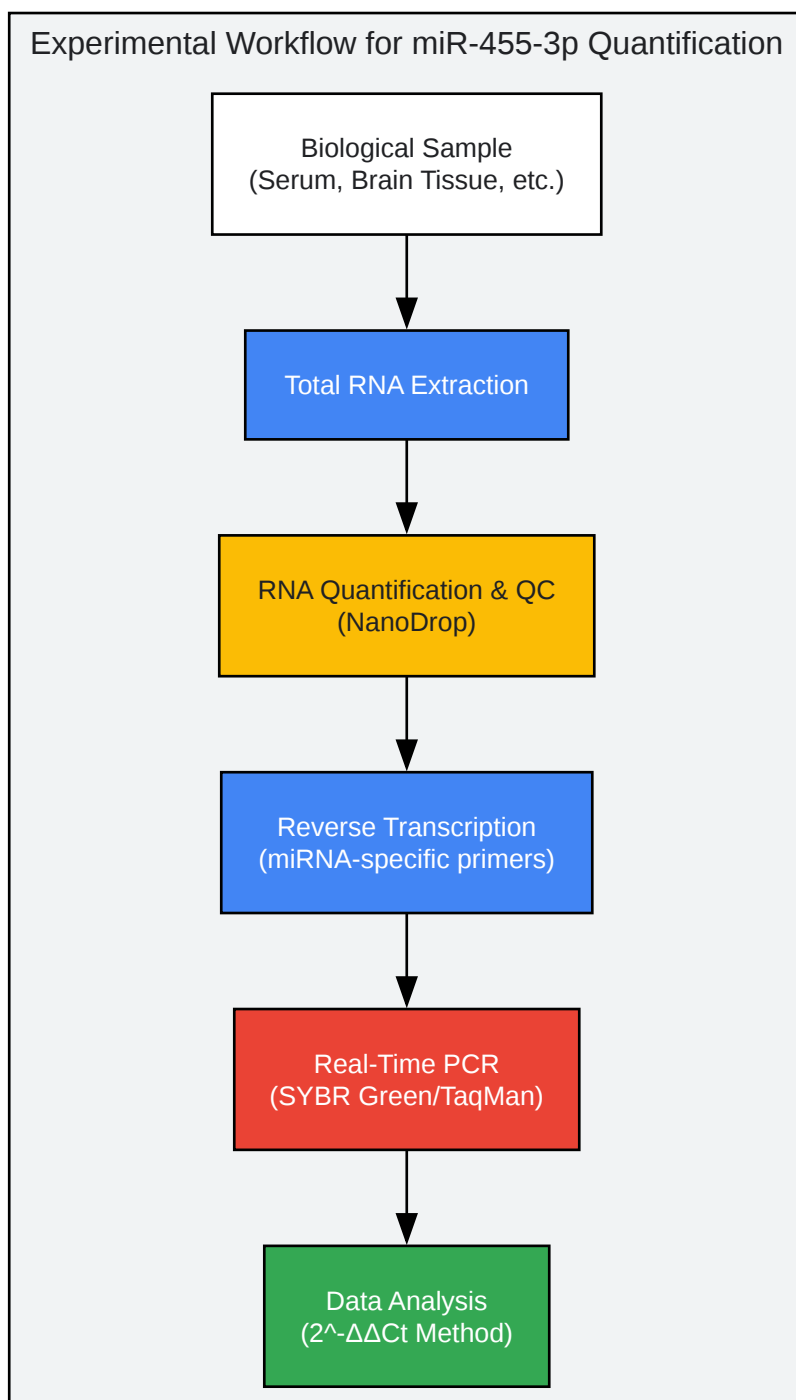
- Vector Construction:
 - Clone the 3' UTR of the human A β PP gene containing the predicted miR-455-3p binding site into the luciferase reporter vector, downstream of the luciferase gene.
 - As a control, create a mutant version of the A β PP 3' UTR with mutations in the miR-455-3p seed region binding site.
- Cell Culture and Transfection:
 - Seed HEK293T cells in 24-well plates and grow to 70-80% confluency.
 - Co-transfect the cells with:
 - The luciferase reporter vector (either wild-type or mutant A β PP 3' UTR).
 - The miR-455-3p expression vector or a negative control miRNA vector.
 - A Renilla luciferase vector for normalization of transfection efficiency.
 - Use a suitable transfection reagent according to the manufacturer's instructions.
- Luciferase Assay:
 - After 24-48 hours of incubation, lyse the cells.
 - Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
 - Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
 - Compare the relative luciferase activity in cells co-transfected with the miR-455-3p vector to that of the negative control. A significant reduction in luciferase activity in the presence of miR-455-3p for the wild-type A β PP 3' UTR (but not the mutant) confirms direct targeting.

Visualizations



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Caption: Signaling pathway of miR-455-3p in Alzheimer's disease.



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Caption: Workflow for quantifying miR-455-3p expression.

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References

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- 2. MicroRNA-455-3p as a Potential Biomarker for Alzheimer's Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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